molecular formula C14H11ClFNO2S B2929804 N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide CAS No. 339107-07-2

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide

Cat. No. B2929804
CAS RN: 339107-07-2
M. Wt: 311.76
InChI Key: WNONXNGNEVQUBX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CF3 is a sulfonylurea derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Thermal Degradation and Analytical Challenges

Dowling et al. (2017) investigated the thermal degradation of modafinil and its analogs, including CRL-40,940 and CRL-40,941, in the context of gas chromatography-mass spectrometry (GC-MS) analysis. They found that key degradation products common to modafinil and its analogs included diphenylmethanol and 1,1,2,2-tetraphenylethane (TPE), with the formation of fluorinated TPE analogs during heat-induced degradation of certain derivatives. This study highlights the analytical challenges and potential ambiguities in routine analysis due to the degradation of these compounds under heat (Dowling et al., 2017).

Cytotoxic Activities

Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their cytotoxic activity against breast and colon cancer cell lines. This research demonstrates the potential biomedical applications of these compounds in cancer treatment, highlighting their relevance beyond their known uses (Ghorab et al., 2015).

Neurochemical Interactions

Madras et al. (2006) explored the occupation of dopamine and norepinephrine transporters by modafinil in vivo and its modulation of these transporters and trace amine activity in vitro. Their findings contribute to understanding the neurochemical substrates of modafinil and its analogs, suggesting applications in neuropsychiatric disorder treatments (Madras et al., 2006).

Environmental Health and Safety

Häggblom and Young (1995) examined the anaerobic degradation of halogenated phenols, including a fluorinated analog, by sulfate-reducing consortia. This study is crucial for understanding the environmental fate and biodegradation of halogenated organic compounds, indicating the broader environmental implications of these substances (Häggblom & Young, 1995).

Photonic and Optical Applications

Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamides structures, including polarization effects, to understand their potential in photonic devices such as optical switches and modulators. This research opens avenues for the application of these compounds in optical and photonic technologies, emphasizing their significance beyond pharmacological uses (Castro et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfinylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2S/c15-12-3-1-2-4-13(12)17-14(18)9-20(19)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNONXNGNEVQUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide

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